molecular formula C58H57ClN4O2 B12385446 Cy5.5(Me)-C3-DBCO

Cy5.5(Me)-C3-DBCO

Cat. No.: B12385446
M. Wt: 877.5 g/mol
InChI Key: QSJAUZWAEDKFEN-UHFFFAOYSA-N
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Description

Cy5.5(Me)-C3-DBCO is a derivative of the cyanine dye family, specifically designed for near-infrared fluorescence applications. This compound is known for its excellent luminescence properties and is widely used in biomedical imaging, particularly for tumor diagnosis and tracing specific substances .

Preparation Methods

The synthesis of Cy5.5(Me)-C3-DBCO involves several steps, starting with the preparation of the cyanine dye core. The core is then modified with a dibenzocyclooctyne (DBCO) group to enhance its reactivity and stability. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Cy5.5(Me)-C3-DBCO undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different fluorescent derivatives, while substitution can yield various functionalized dyes .

Scientific Research Applications

Cy5.5(Me)-C3-DBCO has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.

    Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

    Medicine: Utilized in diagnostic imaging to detect tumors and monitor therapeutic effects.

    Industry: Applied in the development of fluorescent sensors and imaging devices.

Mechanism of Action

The mechanism of action of Cy5.5(Me)-C3-DBCO involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular targets include cellular structures and biomolecules that can be labeled with the dye. The pathways involved in its action include energy transfer processes that result in the emission of near-infrared light, which can be detected using specialized imaging equipment .

Comparison with Similar Compounds

Cy5.5(Me)-C3-DBCO is unique due to its high luminescence efficiency and stability. Similar compounds include:

These compounds share similar applications but differ in their chemical structure and specific properties, making this compound particularly suitable for certain imaging applications .

Properties

Molecular Formula

C58H57ClN4O2

Molecular Weight

877.5 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride

InChI

InChI=1S/C58H56N4O2.ClH/c1-57(2)51(60(5)49-35-33-42-21-13-16-25-46(42)55(49)57)28-8-6-9-29-52-58(3,4)56-47-26-17-14-22-43(47)34-36-50(56)61(52)39-19-7-10-30-53(63)59-38-37-54(64)62-40-45-24-12-11-20-41(45)31-32-44-23-15-18-27-48(44)62;/h6,8-9,11-18,20-29,33-36H,7,10,19,30,37-40H2,1-5H3;1H

InChI Key

QSJAUZWAEDKFEN-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=CC=CC=C95)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=CC=CC=C95)(C)C)C.[Cl-]

Origin of Product

United States

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